REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[CH3:7][C:8]([N:10](C)C)=O.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[S:19]1[CH2:24][CH2:23]C(=O)[CH2:21][CH2:20]1.CC(C)(O)C#N>>[N:13]1([C:7]2([C:8]#[N:10])[CH2:23][CH2:24][S:19][CH2:20][CH2:21]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is agitated for 48 hours at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C1(CCSCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |